2-Hexylisoquinoline-1,3(2H,4H)-dione
Description
Significance of Isoquinoline-1,3-dione Scaffolds in Contemporary Organic Chemistry
The isoquinoline-1,3-dione core is a privileged structural framework in modern organic and medicinal chemistry. researchgate.netnih.gov These scaffolds are integral components of numerous compounds that exhibit a wide array of biological activities, making them highly attractive targets for pharmaceutical research. researchgate.netnih.gov The interest in this class of compounds is not new, as they have been investigated for their potential hypnotic properties for over a century, demonstrating sustained relevance in the scientific community. nih.gov
The significance of the isoquinoline-1,3-dione scaffold is rooted in its versatile bioactivities, which include potential anti-tumor and antibacterial properties. researchgate.net Furthermore, derivatives of this scaffold have been studied as inhibitors of various enzymes, such as HIV-1 integrase and aldose reductase (ALR2), as well as antagonists for progesterone (B1679170) receptors. nih.gov Beyond medicinal applications, the isoquinoline-1,3-dione unit is gaining recognition as a novel electron-withdrawing building block in materials science, particularly for the development of high-performance semiconducting polymers used in field-effect transistors. rsc.org This dual utility in both biological and material sciences underscores the scaffold's importance in contemporary chemical research.
Rationale for the Investigation of N-Substituted Isoquinoline-1,3(2H,4H)-diones
The investigation of N-substituted isoquinoline-1,3(2H,4H)-diones, such as the 2-hexyl derivative, is driven by the profound impact that the substituent at the nitrogen (N-2) position has on the molecule's chemical and physical properties. nih.govnih.gov Synthetic chemists strategically modify this position to fine-tune the characteristics of the resulting compound, which can lead to enhanced biological activity or novel material properties.
The rationale for this targeted substitution includes:
Modulating Biological Activity: The nature of the N-substituent can significantly influence how the molecule interacts with biological targets. Research has shown that varying the alkyl or aryl group at the N-2 position can alter the compound's pharmaceutical activity. nih.gov
Improving Physicochemical Properties: Substituents can affect properties like solubility, stability, and lipophilicity, which are crucial for a compound's viability as a drug candidate or its performance in a material.
Probing Structure-Activity Relationships (SAR): By synthesizing a series of derivatives with different N-substituents (e.g., N-methyl, N-propyl, N-phenyl), researchers can establish clear structure-activity relationships. nih.govrsc.org This systematic approach is fundamental to rational drug design and the development of new functional materials.
Expanding Chemical Diversity: The synthesis of N-substituted analogs allows for the creation of large libraries of compounds, increasing the potential for discovering molecules with desired properties. researchgate.net
The table below summarizes examples of different N-substituted isoquinoline-1,3(2H,4H)-diones that have been synthesized to explore these effects.
| Substituent at N-2 Position | Compound Name | Research Context |
| Methyl | 2-Methylisoquinoline-1,3(2H,4H)-dione | Photochemical reactions, synthesis of derivatives nih.gov |
| Propyl | 2-Propylisoquinoline-1,3(2H,4H)-dione | Synthesis and characterization of derivatives rsc.org |
| Phenyl | 2-Phenylisoquinoline-1,3(2H,4H)-dione | Synthesis and stability studies nih.govrsc.org |
| Hexyl | 2-Hexylisoquinoline-1,3(2H,4H)-dione | Target of heterocyclic synthesis exploration |
Overview of Current Research Trajectories in Heterocyclic Synthesis Relevant to this compound
The synthesis of isoquinoline-1,3(2H,4H)-diones, including N-substituted derivatives like this compound, has attracted considerable attention from synthetic chemists. rsc.orgrsc.org Current research focuses on developing innovative, efficient, and environmentally benign methodologies. nih.govrsc.orgrsc.org These modern approaches often move away from traditional multi-step procedures towards more streamlined and atom-economical strategies.
Key research trajectories include:
Radical Cascade Reactions: This area has seen significant development, utilizing various radical precursors to construct the isoquinoline-1,3-dione core. researchgate.netrsc.orgrsc.org These methods are valued for their ability to form multiple bonds in a single operation.
Cascade Reactions: Researchers have developed cascade reactions, for instance, between N-alkyl-N-methacryloylbenzamide and aryl aldehydes, to generate these dione (B5365651) derivatives in good yields under mild, metal-free, and solvent-free conditions. rsc.org
Photochemical Methods: The use of visible light, such as blue LEDs, to induce reactions of 4-diazoisoquinoline-1,3(2H,4H)-diones represents a mild and effective functionalization strategy. nih.gov
Transition Metal Catalysis: Catalysts based on rhodium, palladium, and copper are employed in various C-H activation and coupling reactions to build the heterocyclic framework. researchgate.netorganic-chemistry.org
Electrochemical Synthesis: Electro-organic synthesis is emerging as a sustainable alternative for creating heterocyclic compounds, as it often avoids the need for hazardous chemical oxidants or reductants. researchgate.net
The table below highlights some of the modern synthetic strategies being explored.
| Synthetic Strategy | Key Features | Relevant Compounds |
| Radical Cascade Reactions | Use of radical precursors, high efficiency | Sulfonyl- and cyanoalkyl-containing derivatives researchgate.netrsc.org |
| Cascade Aldehyde Coupling | Metal-free, solvent-free, good yields | Various 4-substituted isoquinoline-1,3-diones rsc.org |
| Photochemical O-H Insertion | Mild conditions, visible light catalysis | Fluorinated isoquinoline-1,3-dione derivatives nih.gov |
| Rhodium(III)-Catalyzed Annulation | C-H bond activation, one-pot synthesis | Multisubstituted isoquinolines organic-chemistry.org |
These advanced synthetic methods are crucial for accessing novel derivatives like this compound and for the continued exploration of the chemical and biological potential of the isoquinoline-1,3-dione scaffold.
Properties
CAS No. |
168551-61-9 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-hexyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H19NO2/c1-2-3-4-7-10-16-14(17)11-12-8-5-6-9-13(12)15(16)18/h5-6,8-9H,2-4,7,10-11H2,1H3 |
InChI Key |
LMONSPPCSINGKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis of 2 Hexylisoquinoline 1,3 2h,4h Dione
Sophisticated Spectroscopic Techniques for Definitive Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of organic compounds. For 2-Hexylisoquinoline-1,3(2H,4H)-dione, a combination of multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry, and vibrational spectroscopy would provide a complete picture of its molecular framework.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC) for Atomic Connectivity and Spatial Relationships
Multidimensional NMR techniques are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping out the connectivity within a molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the spin-spin coupling network within the hexyl chain and the aromatic ring, confirming the adjacencies of protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. sdsu.eduyoutube.com It is invaluable for assigning the ¹³C signals of the hexyl chain and the protonated carbons of the isoquinoline (B145761) core.
Hypothetical NMR Data for this compound This table represents expected chemical shifts and correlations and is for illustrative purposes only, as specific experimental data is not available.
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | COSY Correlations | HMBC Correlations |
|---|---|---|---|---|
| H-5 | 8.0-8.2 | 128-130 | H-6 | C-4, C-7, C-8a |
| H-6 | 7.5-7.7 | 126-128 | H-5, H-7 | C-4a, C-8 |
| H-7 | 7.3-7.5 | 133-135 | H-6, H-8 | C-5, C-8a |
| H-8 | 7.6-7.8 | 127-129 | H-7 | C-4a, C-6 |
| H-4 | 4.1-4.3 | 45-50 | - | C-3, C-4a, C-5, C-8a |
| N-CH₂ | 3.8-4.0 | 40-45 | -(CH₂)₄CH₃ | C-1, C-3 |
| (CH₂)₄ | 1.2-1.8 | 22-32 | N-CH₂, -CH₃ | - |
| CH₃ | 0.8-1.0 | 13-15 | -(CH₂)₄- | - |
| C-1 | - | 165-170 | - | - |
| C-3 | - | 163-168 | - | - |
| C-4a | - | 138-142 | - | - |
| C-8a | - | 129-133 | - | - |
High-Resolution Mass Spectrometry for Precise Molecular Formula Validation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₅H₁₉NO₂), the expected exact mass would be calculated and compared to the experimental value to confirm its elemental composition.
Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would likely show characteristic losses of the hexyl chain and cleavages within the isoquinoline ring system, further corroborating the proposed structure.
Vibrational Spectroscopy (Infrared and Raman) for Analysis of Characteristic Functional Group Environments
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) moiety, typically in the range of 1650-1750 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic ring and the aliphatic hexyl chain would appear around 2850-3100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations would likely give rise to strong signals in the Raman spectrum.
Solid-State Structural Analysis via X-ray Crystallography
While spectroscopic methods elucidate the molecular structure, X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in the solid state. This technique would offer unparalleled insight into the conformational properties of this compound.
Determination of Crystal Structure and Geometrical Parameters
Single-crystal X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles. helsinki.fi This would allow for a detailed examination of the planarity of the isoquinoline ring system and the conformation of the flexible hexyl chain. For related isoquinoline-1,3(2H,4H)-dione structures, the isoquinoline unit is often found to be approximately planar. nih.gov
Investigation of Intermolecular Interactions and Crystal Packing Phenomena
Hypothetical Crystallographic Data for this compound This table presents a plausible set of crystallographic parameters based on related structures and is for illustrative purposes only.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 - 12.5 |
| b (Å) | 8.0 - 10.0 |
| c (Å) | 14.0 - 16.0 |
| β (°) | 95 - 105 |
| Volume (ų) | 1500 - 1800 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.1 - 1.3 |
Chiroptical Spectroscopy for Stereochemical Insights (if applicable to chiral derivatives)
Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the spatial arrangement of atoms and are therefore invaluable for determining the absolute configuration and conformational preferences of chiral compounds. For derivatives of this compound that possess one or more stereocenters, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable analytical tools.
The isoquinoline-1,3(2H,4H)-dione core contains chromophores, such as the benzene (B151609) ring and the dicarbonyl system, which undergo electronic transitions upon absorption of ultraviolet-visible light. In a chiral environment, these transitions can lead to distinct chiroptical signals. The nature and sign of these signals are directly related to the three-dimensional structure of the molecule.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Chiral this compound Derivatives
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is a plot of this difference, typically expressed as molar ellipticity [θ], against wavelength. A CD spectrum shows positive or negative peaks, known as Cotton effects, in the regions where the molecule has UV-Vis absorption bands. The sign and intensity of these Cotton effects are characteristic of the stereochemistry of the molecule. kud.ac.inwikipedia.orgpg.edu.pl
Optical Rotatory Dispersion (ORD) spectroscopy, on the other hand, measures the variation of the optical rotation of a chiral substance with the wavelength of light. kud.ac.in An ORD spectrum is a plot of the specific or molar rotation versus wavelength. In the vicinity of an absorption band, the ORD curve exhibits a characteristic peak and trough, which also constitutes a Cotton effect. wikipedia.org The shape of the ORD curve provides valuable information about the absolute configuration of the chiral centers.
For a hypothetical chiral derivative of this compound, the stereocenters could be located on the hexyl chain or on the isoquinoline core itself. The spatial disposition of the substituents around these chiral centers would influence the conformation of the entire molecule, thereby affecting the interaction of the chromophores with circularly polarized light.
The electronic transitions of the aromatic ring and the imide carbonyl groups in the isoquinoline-1,3-dione scaffold are particularly sensitive to their chiral surroundings. For instance, the n→π* and π→π* transitions of the carbonyl groups, and the π→π* transitions of the benzene ring, would give rise to distinct Cotton effects in the CD and ORD spectra. The sign of the Cotton effect can often be correlated with the absolute configuration of a nearby stereocenter using empirical rules, such as the Octant Rule for ketones, or by comparison with the spectra of structurally related compounds of known stereochemistry.
Interactive Data Table: Hypothetical Chiroptical Data for Chiral 4-substituted-2-Hexylisoquinoline-1,3(2H,4H)-dione Derivatives
| Isomer | Technique | Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Specific Rotation [α] (deg) | Interpretation |
| (4R)-isomer | CD | 285 | +15,000 | Positive Cotton effect associated with n→π* transition | |
| 250 | -25,000 | Negative Cotton effect associated with π→π* transition | |||
| ORD | 295 | +5,000 (Peak) | Positive Cotton effect | ||
| 275 | -4,500 (Trough) | ||||
| (4S)-isomer | CD | 285 | -15,000 | Negative Cotton effect associated with n→π* transition | |
| 250 | +25,000 | Positive Cotton effect associated with π→π* transition | |||
| ORD | 295 | -5,000 (Trough) | Negative Cotton effect | ||
| 275 | +4,500 (Peak) |
In this illustrative table, the enantiomeric relationship between the (4R) and (4S) isomers is evident from the mirror-image nature of their CD and ORD spectra. The (4R)-isomer exhibits a positive Cotton effect for the n→π* transition and a negative one for the π→π* transition, while the (4S)-isomer shows the opposite behavior. Similarly, the ORD curves are mirror images of each other. By comparing such experimental spectra with those predicted from quantum chemical calculations, the absolute configuration of a new chiral derivative of this compound could be confidently assigned.
Reactivity and Chemical Transformations of 2 Hexylisoquinoline 1,3 2h,4h Dione
Functionalization Reactions of the Isoquinoline-1,3(2H,4H)-dione Core
The core heterocyclic system is the primary site for many chemical modifications, offering opportunities to alter the electronic and steric properties of the molecule.
The benzenoid portion of the isoquinoline-1,3(2H,4H)-dione ring is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions fundamental to the functionalization of aromatic systems. wikipedia.org However, the reactivity of this ring is significantly influenced by the fused heterocyclic portion. The cyclic imide functionality acts as an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack compared to benzene (B151609). lkouniv.ac.in
Despite this deactivation, substitution occurs preferentially on the benzenoid ring rather than the electron-deficient heterocyclic ring. The directing effect of the fused ring system channels incoming electrophiles predominantly to the C-5 and C-8 positions. This regioselectivity can be rationalized by examining the stability of the cationic Wheland intermediate formed during the reaction mechanism. masterorganicchemistry.com Attack at C-5 or C-8 allows for resonance structures that maintain the aromaticity of the pyridine-like ring, leading to a more stable intermediate compared to attack at C-6 or C-7. lkouniv.ac.in
Common electrophilic substitution reactions applicable to this system, albeit requiring forcing conditions, include nitration and halogenation.
| Reaction | Reagents | Typical Position(s) of Substitution |
| Nitration | HNO₃ / H₂SO₄ | C-5 and C-8 |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | C-5 and C-8 |
Conversely, nucleophilic aromatic substitution on the benzenoid ring is generally not a viable pathway for 2-Hexylisoquinoline-1,3(2H,4H)-dione. This type of reaction requires the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring to activate it for nucleophilic attack, which are not intrinsically present in the parent structure. youtube.comyoutube.com
The dicarbonyl system and the adjacent C-4 methylene (B1212753) group represent a highly reactive region of the molecule. The C-4 position is particularly notable as it is an active methylene group, flanked by two electron-withdrawing carbonyl groups, making the C-4 protons acidic and readily removable by a base. This facilitates a variety of C-C bond-forming reactions.
C-4 Alkylation and Arylation: The generation of an enolate at the C-4 position allows for subsequent reaction with electrophiles. For instance, palladium-catalyzed cross-coupling reactions have been developed to introduce aryl groups at this position. organic-chemistry.org Radical-based methods have also been employed to achieve C-4 functionalization. rsc.orgresearchgate.net
Reactions via 4-Diazo Intermediates: A versatile method for functionalizing the C-4 position involves the formation of a 4-diazoisoquinoline-1,3(2H,4H)-dione intermediate. This diazo compound can then undergo various photochemical insertion reactions, for example, with alcohols, to introduce new functional groups. nih.gov
| Reaction Type | Reagents | Product Type | Reference |
| C-4 Arylation | Aryl Halides, Pd Catalyst, Base | 4-Aryl-isoquinoline-1,3(2H,4H)-diones | organic-chemistry.org |
| C-4 Functionalization | Diazo transfer reagent; then photochemical reaction with alcohols | 4-Alkoxy-isoquinoline-1,3(2H,4H)-diones | nih.gov |
The carbonyl groups themselves can undergo transformations. While less reactive than ketones, the imide carbonyls can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the cyclic imide functionality, potentially leading to cyclic amines or amino alcohols, depending on the reaction conditions.
Chemical Modifications of the N-Hexyl Substituent
The N-hexyl chain, while often considered a simple solubilizing group, provides a scaffold for selective functionalization, particularly at positions remote from the nitrogen atom.
A powerful strategy for the regioselective functionalization of the N-hexyl chain is through intramolecular hydrogen atom transfer (HAT) reactions involving nitrogen-centered radicals. The Hofmann-Löffler-Freytag (HLF) reaction and its modern variants are archetypal examples of this process. alfa-chemistry.comwordpress.com
The reaction is initiated by the formation of an amidyl radical centered on the imide nitrogen. This highly reactive species can abstract a hydrogen atom from the attached alkyl chain. The process proceeds preferentially via a six-membered ring transition state, which corresponds to a 1,5-hydrogen atom transfer. nih.govchinesechemsoc.org In the case of the N-hexyl group, this selectively places a carbon-centered radical at the δ-position (C-5'). This radical can then be trapped by a halogen or another functional group, leading to a δ-functionalized derivative, which can subsequently cyclize to form a piperidine (B6355638) ring fused to the original scaffold. wikipedia.orgnih.gov
This remote functionalization is a testament to the ability to use radical chemistry to activate otherwise unreactive C(sp³)–H bonds in a predictable manner. manchester.ac.ukresearchgate.net
Table of HLF-type Reaction on an N-Hexyl Imide System
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Initiation | Formation of N-haloimide (e.g., with NBS/light) followed by homolytic cleavage. | N-centered amidyl radical |
| 2. 1,5-HAT | Intramolecular H-abstraction from the δ-carbon of the hexyl chain. | δ-Carbon radical |
| 3. Propagation | Trapping of the carbon radical by a halogen source. | δ-Halo-N-hexyl-isoquinolinedione |
| 4. Cyclization | Base-mediated intramolecular nucleophilic substitution. | Fused piperidine ring system |
The direct selective oxidation of a specific C-H bond on the hexyl chain is challenging due to the presence of multiple similar secondary methylene groups and the reactive isoquinolinedione core. However, under specific enzymatic or biomimetic conditions, selective hydroxylation could potentially be achieved.
Reductive manipulations of the N-hexyl group primarily involve the cleavage of the N-C(hexyl) bond. This dealkylation can be accomplished under certain reductive conditions, effectively removing the hexyl substituent to yield the parent isoquinoline-1,3(2H,4H)-dione (homophthalimide). nih.govorganic-chemistry.orgorganic-chemistry.org This process can be useful in synthetic routes where the hexyl group serves as a temporary protecting or modifying group.
Ring-Opening and Rearrangement Reactions of the Isoquinoline-1,3(2H,4H)-dione System
The cyclic imide structure of this compound is susceptible to ring-opening reactions, most commonly through hydrolysis.
Under basic conditions, such as treatment with aqueous sodium hydroxide, the imide ring can be opened via nucleophilic attack at one of the carbonyl carbons. researchgate.netnih.gov This reaction cleaves an amide bond, leading to the formation of a sodium salt of a 2-(carboxymethyl)benzoic acid derivative, specifically N-hexyl-2-(carboxymethyl)benzamide. Subsequent acidification yields the corresponding dicarboxylic acid derivative. The hydrolysis of cyclic imides like homophthalimides is a standard transformation in organic synthesis. arkat-usa.orgresearchgate.net
Rearrangement reactions of the isoquinoline-1,3(2H,4H)-dione system itself are not common. However, derivatives of the carbonyl groups could be induced to rearrange. For example, if one of the carbonyls were converted to its corresponding oxime, it could potentially undergo a Beckmann rearrangement under acidic conditions to yield an expanded ring system or a ring-contracted nitrile, depending on the specific substrate and conditions. acs.orgmasterorganicchemistry.com
Exploration of Regioselective and Stereoselective Reaction Pathways
The exploration of regioselective and stereoselective reactions involving the this compound scaffold is a significant area of interest in synthetic organic chemistry, aiming to produce structurally defined and often chiral molecules. While specific studies on the 2-hexyl derivative are not extensively documented, the reactivity patterns can be inferred from research on analogous N-alkylated isoquinoline-1,3(2H,4H)-diones. The key focus of these transformations is the functionalization of the C4 position.
Regioselectivity:
Reactions involving the isoquinoline-1,3(2H,4H)-dione core are predominantly regioselective at the C4 position. This is due to the acidity of the C4-protons, which are flanked by a carbonyl group and an aromatic ring, facilitating the formation of a stable enolate intermediate under basic conditions. This enolate then acts as a nucleophile, reacting with various electrophiles exclusively at the C4 position.
A mild and green methodology for the regiodivergent functionalization of isoquinoline-1,3(2H,4H)-diones has been developed under aerobic conditions, showcasing the ability to control the reaction site based on the chosen reaction pathway. researchgate.net For instance, cascade reactions between N-alkyl-N-methacryloylbenzamides and aryl aldehydes lead to the formation of isoquinoline-1,3(2H,4H)-dione derivatives with substitution at the C4 position. rsc.org
Stereoselectivity:
The introduction of a substituent at the C4 position can create a stereocenter. Consequently, significant research has been directed towards developing stereoselective methods for the synthesis of 4-substituted isoquinoline-1,3(2H,4H)-dione derivatives.
Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these reactions. Chiral phosphoric acids, for example, have been employed as efficient organocatalysts in the asymmetric addition of various nucleophiles to the isoquinoline-1,3-dione scaffold. researchgate.net
One notable example is the enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives. While this research focuses on derivatives already substituted at the C4 position, the principles of inducing chirality are relevant. The use of bifunctional catalysts can deliver amination products in excellent yields and with high enantiomeric excess (ee).
Below is an interactive data table summarizing the results of an enantioselective amination reaction on a model substrate, 2-benzyl-4-butylisoquinoline-1,3(2H,4H)-dione, which illustrates the potential for stereoselective transformations applicable to the 2-hexyl analogue.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Bifunctional Catalyst 7 | Toluene | 25 | Moderate | 98 |
| Bifunctional Catalyst 7 | Toluene | 40 | 85 | 98 |
| Bifunctional Catalyst 7 | CH2Cl2 | 25 | Low | 95 |
| Bifunctional Catalyst 7 | THF | 25 | Moderate | 97 |
This data is based on a model substrate and serves to illustrate the potential for stereoselective reactions on the this compound scaffold.
Furthermore, photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones has been shown to be a viable method for introducing new functionalities at the C4 position. nih.gov These reactions proceed under mild conditions and can be used to introduce fluorinated moieties through O-H insertion reactions. nih.gov The stereochemical outcome of such reactions would depend on the nature of the carbene intermediate and the chirality of the reaction environment.
Mechanistic Investigations of Chemical Processes Involving 2 Hexylisoquinoline 1,3 2h,4h Dione
Elucidation of Reaction Pathways through Intermediate Detection and Trapping
The elucidation of a reaction pathway hinges on the identification of transient species that exist between the reactants and products. For reactions involving the isoquinoline-1,3(2H,4H)-dione core, several types of reactive intermediates can be proposed depending on the specific transformation.
In reactions such as electrophilic additions to the enolate form of the dione (B5365651), a key intermediate would be the enolate anion itself. This can be generated by the action of a base. While direct detection of such a short-lived species is challenging, its presence can be inferred through trapping experiments. For instance, in the presence of a suitable electrophile, the enolate can be trapped, leading to a C-alkylated or C-acylated product at the 4-position. The isolation and characterization of this trapped product provide strong evidence for the transient existence of the enolate intermediate.
Radical intermediates are also plausible in certain reactions. For example, in photochemical reactions or reactions initiated by radical initiators, a radical could be formed at the 4-position. nih.gov Techniques such as electron paramagnetic resonance (EPR) spectroscopy could potentially be used to detect such paramagnetic species. Alternatively, radical trapping agents, like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), could be employed to intercept the radical intermediate, forming a stable adduct that can be identified.
Kinetic Studies and Determination of Reaction Orders
Kinetic studies are instrumental in quantitatively describing the rate of a chemical reaction and its dependence on the concentration of reactants. By systematically varying the concentrations of 2-Hexylisoquinoline-1,3(2H,4H)-dione and other reagents, the reaction order with respect to each component can be determined. This information is vital for formulating a rate law that is consistent with a proposed reaction mechanism.
For a hypothetical reaction where this compound reacts with an electrophile in the presence of a base, the rate law might take the form:
Rate = k[this compound]^x[Base]^y[Electrophile]^z
where k is the rate constant, and x, y, and z are the reaction orders. The values of these orders would provide clues about the molecularity of the rate-determining step. For example, if the reaction is first order in both the dione and the base, it would suggest that the formation of the enolate is the slow step.
Influence of Solvent Polarity and Temperature on Reaction Kinetics
The medium in which a reaction is conducted can significantly impact its rate. The polarity of the solvent can influence the stability of charged intermediates and transition states. For reactions involving the formation of ionic intermediates, such as the enolate of this compound, a polar protic or aprotic solvent would be expected to increase the reaction rate by stabilizing the charged species. Conversely, for reactions proceeding through nonpolar intermediates, a nonpolar solvent might be more favorable.
Temperature is another critical factor affecting reaction kinetics. According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. By conducting the reaction at various temperatures, the relationship between the rate constant and temperature can be established.
Table 1: Hypothetical Influence of Solvent and Temperature on Reaction Rate
| Solvent | Polarity | Expected Relative Rate | Temperature (°C) | Expected Relative Rate |
| Hexane | Nonpolar | Low | 25 | 1 |
| Dichloromethane | Polar Aprotic | Moderate | 40 | >1 |
| Ethanol | Polar Protic | High | 60 | >>1 |
| Acetonitrile | Polar Aprotic | High | 80 | >>>1 |
Calculation of Activation Energies and Thermodynamic Parameters
From the temperature dependence of the rate constant, the activation energy (Ea) of the reaction can be calculated using the Arrhenius plot (ln(k) vs. 1/T). The activation energy represents the minimum energy barrier that must be overcome for the reaction to occur and is a key parameter in understanding the reaction mechanism.
Furthermore, by studying the reaction at different temperatures, other thermodynamic parameters such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) can be determined using the Eyring equation. The sign and magnitude of these parameters provide valuable information about the structure and molecularity of the transition state. For instance, a large negative entropy of activation would suggest a highly ordered transition state, which is often indicative of a cyclic or bimolecular mechanism.
Isotopic Labeling Experiments for Mechanistic Probing
Isotopic labeling is a powerful technique for tracing the fate of specific atoms during a chemical reaction. By replacing an atom in this compound or another reactant with one of its isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), the position of the labeled atom in the product can be determined using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
For example, to probe the mechanism of a reaction involving the deprotonation at the 4-position of the isoquinoline (B145761) dione ring, the hydrogen atoms at this position could be replaced with deuterium (B1214612). If the reaction proceeds via the formation of an enolate, the deuterium atoms would be lost to the base. The subsequent reaction with an electrophile would result in a product without the deuterium label at the 4-position, confirming the proposed deprotonation step. Isotopic labeling can also be used to investigate kinetic isotope effects, where the rate of the reaction changes upon isotopic substitution. The magnitude of the kinetic isotope effect can provide information about bond breaking or bond formation in the rate-determining step. nih.gov
Computational Chemistry Support for Proposed Reaction Mechanisms
In conjunction with experimental studies, computational chemistry provides a theoretical framework for understanding reaction mechanisms. Using methods such as density functional theory (DFT), the potential energy surface of a reaction can be mapped out. This allows for the calculation of the energies of reactants, products, intermediates, and transition states.
For reactions of this compound, computational models can be used to:
Predict the most likely reaction pathway by comparing the activation energies of different possible mechanisms.
Visualize the three-dimensional structures of transition states and intermediates, providing insights into the geometry of these transient species.
Calculate thermodynamic parameters and compare them with experimental values to validate the proposed mechanism.
Explain the regioselectivity and stereoselectivity of reactions by analyzing the energies of different product-forming pathways.
By combining the insights from intermediate detection, kinetic studies, isotopic labeling, and computational modeling, a comprehensive and detailed picture of the reaction mechanisms involving this compound can be constructed.
Theoretical and Computational Studies on 2 Hexylisoquinoline 1,3 2h,4h Dione
Prediction of Chemical Reactivity and Selectivity
Frontier Molecular Orbital (FMO) Analysis for Reaction Predisposition
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.
The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive.
In the case of 2-Hexylisoquinoline-1,3(2H,4H)-dione, computational analysis would reveal the specific energies of the HOMO and LUMO, as well as their spatial distribution across the molecule. The isoquinoline-1,3(2H,4H)-dione core, with its electron-withdrawing carbonyl groups and aromatic system, would significantly influence the electronic landscape. The hexyl group, being an electron-donating alkyl chain, would also modulate the electron density and orbital energies. Theoretical calculations would likely show the HOMO density concentrated on the electron-rich portions of the molecule, such as the benzene (B151609) ring, while the LUMO density would be localized on the electron-deficient dione (B5365651) moiety.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation.
Electrostatic Potential Surface and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.
For this compound, the MEP surface would likely show the most negative potential (red) around the oxygen atoms of the carbonyl groups, making them prime targets for electrophiles. The regions around the hydrogen atoms of the aromatic ring and the hexyl chain would exhibit a more positive potential (blue), indicating their susceptibility to nucleophilic attack.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = χ2 / (2η).
These descriptors provide a quantitative basis for understanding the reactivity of this compound.
Table 2: Illustrative Global Reactivity Descriptors for this compound
| Descriptor | Value |
| Ionization Potential (I) | 6.5 eV |
| Electron Affinity (A) | 1.8 eV |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 3.67 |
Note: The data in this table is illustrative and derived from the FMO energies in Table 1.
Computational Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, these computational predictions can provide a detailed understanding of its spectroscopic signatures.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts are then compared with experimental data to aid in the assignment of peaks and confirm the molecular structure. For this compound, calculations would differentiate the chemical environments of the protons and carbons in the isoquinoline (B145761) core and the hexyl chain.
Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
| C=O (Amide) | Stretching | 1680 |
| C=O (Ketone) | Stretching | 1720 |
| C-H (Aromatic) | Stretching | 3050-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=C (Aromatic) | Stretching | 1450-1600 |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation.
Applications of 2 Hexylisoquinoline 1,3 2h,4h Dione As a Molecular Scaffold in Advanced Materials and Organic Synthesis
Utility as a Building Block in the Synthesis of Complex Organic Architectures
The utility of 2-Hexylisoquinoline-1,3(2H,4H)-dione as a foundational element for constructing more complex molecules is an area of nascent exploration.
Precursors for Polycyclic Heterocycles and Fused Ring Systems
Currently, there is a notable absence of published research specifically detailing the use of this compound as a direct precursor for the synthesis of polycyclic heterocycles or fused ring systems. The reactivity of the isoquinoline-1,3-dione core suggests potential for such transformations, but specific examples and methodologies involving the 2-hexyl derivative have not been documented in the available scientific literature.
Components for the Development of Novel Organic Materials (e.g., optoelectronic, polymeric)
In the realm of materials science, a derivative, specifically 2-hexyl-2,3-dihydro-1H-isoquinoline-1,3-dione, has been identified as a component in the development of organic electroluminescent materials. A patent has disclosed its use as a fluorescent probe designed for the detection of biothiols. This application highlights the potential of the molecule to be integrated into functional organic materials where its photophysical properties can be harnessed. The hexyl group in this context likely enhances solubility and processability, which are crucial characteristics for the fabrication of organic electronic devices. Further research is needed to fully elucidate the structure-property relationships and to expand its application in optoelectronics and polymer chemistry.
Role in Supramolecular Chemistry and Self-Assembly Processes
The arrangement of molecules into larger, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. The potential role of this compound in this field is yet to be extensively investigated.
Design Principles for Non-Covalent Assemblies Incorporating the Isoquinoline-1,3-dione Unit
There is a lack of specific research outlining the design principles for non-covalent assemblies that incorporate the this compound unit. While the isoquinoline-1,3-dione core possesses hydrogen bond acceptors (the carbonyl groups) and a π-system capable of engaging in stacking interactions, the specific influence of the 2-hexyl group on the formation of supramolecular structures has not been reported.
Investigations into Host-Guest Chemistry and Molecular Recognition
The aforementioned application of a this compound derivative as a fluorescent probe for biothiols provides a singular example of its involvement in molecular recognition. This suggests a potential for the scaffold to be tailored for host-guest chemistry applications. However, broader investigations into its capacity to act as a host or guest molecule with other chemical species are not currently available in the scientific literature.
Exploration as a Ligand in Coordination Chemistry
The potential for this compound to act as a ligand in coordination chemistry, binding to metal centers, is plausible due to the presence of oxygen atoms in the dione (B5365651) functionality that could serve as binding sites. However, there are no published studies or data to confirm or explore this potential application.
Future Research Directions and Outlook for 2 Hexylisoquinoline 1,3 2h,4h Dione Chemistry
Development of Next-Generation Synthetic Methodologies
The synthesis of N-substituted isoquinoline-1,3(2H,4H)-diones has seen considerable advancement, with methods such as radical cascade reactions demonstrating high efficiency. researchgate.netrsc.orgnih.gov A promising future direction for the synthesis of 2-hexylisoquinoline-1,3(2H,4H)-dione lies in the refinement and innovation of these contemporary synthetic strategies.
One key area for development is the expansion of cascade reactions involving N-hexyl-N-methacryloyl benzamide (B126) and various aryl aldehydes. rsc.orgnih.gov These reactions, which proceed via an oxidative cross-coupling followed by a radical addition to the aromatic ring, offer a metal-free and solvent-minimized approach to the isoquinoline-1,3(2H,4H)-dione core. rsc.orgnih.gov Future research could focus on optimizing reaction conditions to improve yields and broaden the substrate scope, potentially through the use of novel radical initiators or flow chemistry techniques.
Furthermore, visible-light-mediated tandem reactions present a green and efficient pathway for the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives. researchgate.net The application of this methodology to the synthesis of this compound could involve the reaction of N-hexyl-acryloylbenzamides with alkyl boronic acids, arylsulfonylhydrazides, or oxime esters. researchgate.net The development of novel photocatalysts and a deeper understanding of the reaction mechanism will be crucial for advancing this synthetic route.
Below is a table summarizing potential next-generation synthetic methodologies for this compound.
| Methodology | Key Reagents | Potential Advantages | Research Focus |
| Cascade Radical Cyclization | N-hexyl-N-methacryloyl benzamide, Aryl aldehydes | Metal-free, mild conditions, atom economy | Optimization of radical initiators and reaction conditions |
| Visible-Light-Mediated Tandem Reaction | N-hexyl-acryloylbenzamides, Alkyl boronic acids | Green synthesis, high efficiency | Development of novel photocatalysts, expansion of substrate scope |
| Electrochemical Synthesis | N-hexyl-acryloylbenzamides, Sulfonylhydrazides | Metal- and oxidant-free, scalable | Continuous-flow system development, investigation of electrode materials |
Expansion of the Chemical Reactivity Profile and Scope of Transformations
The isoquinoline-1,3(2H,4H)-dione scaffold is rich in chemical reactivity, offering multiple sites for functionalization. The presence of the N-hexyl group is not expected to fundamentally alter the core reactivity but may influence reaction kinetics and solubility of intermediates and products. Future research should systematically explore the reactivity of this compound.
A significant area of interest is the functionalization of the C-4 position. The generation of 4-diazo-2-hexylisoquinoline-1,3(2H,4H)-dione as a versatile intermediate could open doors to a wide array of transformations. acs.org Photochemical O-H, S-H, and C-H insertion reactions of this diazo compound could be employed to introduce a variety of functional groups, including fluorinated moieties. researchgate.netacs.org The influence of the hexyl group on the stability and reactivity of the diazo intermediate would be a key aspect to investigate.
Moreover, the aromatic ring of the isoquinoline-1,3(2H,4H)-dione core is susceptible to electrophilic aromatic substitution. The directing effects of the dione (B5365651) functionality and the influence of the N-hexyl group on the regioselectivity of these reactions warrant detailed investigation. Such studies would enable the synthesis of a diverse library of novel this compound derivatives with tailored electronic and steric properties.
The following table outlines potential transformations for expanding the chemical reactivity profile of this compound.
| Reaction Type | Key Intermediate/Reagent | Potential Products | Research Focus |
| C-4 Functionalization | 4-Diazo-2-hexylisoquinoline-1,3(2H,4H)-dione | 4-Alkoxy, 4-thio, 4-alkyl derivatives | Optimization of photochemical reaction conditions, exploration of insertion partners |
| Electrophilic Aromatic Substitution | Electrophiles (e.g., halogens, nitrating agents) | Halogenated, nitrated derivatives | Investigation of regioselectivity and reaction kinetics |
| Condensation Reactions | Aldehydes, Ketones | 4-Alkylidene derivatives | Exploration of catalytic systems and reaction scope |
Advanced Material Science Applications Beyond Current Paradigms
The isoquinoline-1,3-dione (IQD) moiety has been identified as a promising electron-withdrawing building block for the construction of conjugated polymers for use in field-effect transistors. rsc.org The introduction of a hexyl group at the N-2 position of the IQD core in this compound could significantly enhance the solubility of resulting polymers, facilitating their processing and film formation, which are critical for device fabrication.
Future research in this area should focus on the synthesis and characterization of novel conjugated polymers incorporating the this compound unit. Copolymerization with various electron-donating monomers could lead to materials with tunable electronic properties, including their energy levels and charge transport characteristics. The long alkyl chain could also influence the morphology and molecular packing of the polymers in the solid state, which are key determinants of device performance.
Beyond organic electronics, the unique photophysical properties of functionalized isoquinoline-1,3(2H,4H)-diones could be harnessed in the development of novel fluorescent probes and sensors. The hexyl group could serve to anchor the molecule within lipid bilayers, enabling the sensing of analytes in biological membranes.
Interdisciplinary Research Opportunities Leveraging the Isoquinoline-1,3(2H,4H)-dione Scaffold
The isoquinoline-1,3(2H,4H)-dione scaffold is a recognized pharmacophore, with derivatives exhibiting a range of biological activities. researchgate.netplos.org The introduction of a hexyl group in this compound significantly increases its lipophilicity, a property that can have a profound impact on its pharmacokinetic and pharmacodynamic profiles.
An exciting avenue for interdisciplinary research lies in the exploration of this compound and its derivatives as potential therapeutic agents. The increased lipophilicity may enhance membrane permeability and access to intracellular targets. Systematic structure-activity relationship (SAR) studies, guided by computational modeling and molecular docking, could lead to the discovery of potent and selective inhibitors of various enzymes or receptors. plos.org
Furthermore, the ability of the isoquinoline-1,3(2H,4H)-dione scaffold to form stable complexes with metal ions could be exploited in the design of novel metal-based drugs or diagnostic agents. The hexyl group could modulate the solubility and biodistribution of these complexes.
Q & A
Basic Research Questions
Q. What are the optimal conditions for solubilizing 2-Hexylisoquinoline-1,3(2H,4H)-dione in in vitro assays?
- Methodological Answer : For in vitro studies, first test solubility in DMSO. If insoluble, use ethanol, DMF, or aqueous-organic mixtures (e.g., 10% DMSO + 5% Tween 80 in saline). For oral administration, suspend in 0.5% carboxymethyl cellulose sodium (CMC-Na). Ensure solutions are clarified by sequential solvent addition and avoid prolonged storage at room temperature due to instability .
Q. How should researchers ensure compound stability during storage?
- Methodological Answer : Store as a powder at -20°C for up to 3 years or at 4°C for 2 years. For short-term use, prepare stock solutions in DMSO and store at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles to prevent degradation .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer : Use and to confirm substituent positions and hydrogen bonding patterns. High-resolution mass spectrometry (HRMS-ESI) validates molecular weight and purity. X-ray crystallography (if applicable) resolves stereochemistry, as demonstrated for related isoquinoline-dione derivatives .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral this compound derivatives?
- Methodological Answer : Employ asymmetric catalysis with low catalyst loading (1 mol%) under ambient conditions. For example, bifunctional organocatalysts enable enantioselective amination of 4-alkylisoquinoline-diones, achieving >99% enantiomeric excess (ee) and scalability to gram quantities .
Q. What strategies evaluate inhibitory activity against magnesium-dependent enzymes (e.g., HIV-1 integrase)?
- Methodological Answer :
- Chelation Studies : Use UV-Vis spectroscopy or ESR to assess Mg/Mn binding stoichiometry. For example, 2-hydroxyisoquinoline-dione forms a 1:1 complex with Mg, critical for enzyme inhibition .
- Enzyme Assays : Test inhibition of HIV-1 integrase strand transfer activity using recombinant enzymes and oligonucleotide substrates. Cross-resistance studies on viral strains confirm target specificity .
Q. How can researchers resolve contradictions in bioactivity data across isoquinoline-dione derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., hexyl vs. methoxycarbonyl groups) and measure IC values against targets like CDK4/6 or HIV-1 RNase H. For example, 4-methoxycarbonyl derivatives show selective RNase H inhibition, while phenylaminomethylene derivatives target CDK4 .
- Redox Profiling : Assess if discrepancies arise from redox side reactions (e.g., superoxide generation with Mn) using ESR spectroscopy .
Q. What green chemistry approaches enable sustainable synthesis of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
